Pilocarpic Acid-d3 Sodium Salt
Description
Contextual Overview of Pilocarpine (B147212) Metabolism and Degradation Pathways
Pilocarpine, a naturally occurring alkaloid, undergoes several metabolic and degradation transformations in the body and in aqueous solutions. nih.govacs.org The primary metabolic routes include hydrolysis and epimerization. acs.orgdrugbank.com Hydrolysis of the lactone ring in pilocarpine, a reaction that can be mediated by enzymes like paraoxonase 1 in plasma and the liver, leads to the formation of pilocarpic acid. acs.orgdrugbank.com This process results in a pharmacologically inactive compound. drugbank.com
Simultaneously, pilocarpine can undergo epimerization to form isopilocarpine, its less active diastereomer. gre.ac.ukescholarship.org This transformation, along with subsequent hydrolysis, leads to the formation of isopilocarpic acid. acs.org These degradation pathways are crucial to consider in pharmaceutical formulations and stability studies, as they lead to the inactivation of the parent drug. acs.orgescholarship.org The degradation products, including pilocarpic acid, are predominantly eliminated through urine. nih.govdrugbank.com
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Analytical Science
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in scientific research. scispace.comclearsynth.com This isotopic substitution results in a molecule that is chemically almost identical to its unlabeled counterpart but has a higher mass. clearsynth.com This mass difference is the key to its utility in analytical techniques like mass spectrometry (MS). scispace.comfiveable.me
In mass spectrometry, the deuterium-labeled compound can be easily distinguished from the naturally occurring (unlabeled) compound due to its higher mass-to-charge ratio. fiveable.me This allows it to serve as an ideal internal standard for quantification, improving the accuracy and reliability of analytical methods. scispace.com Furthermore, deuterium labeling can provide insights into metabolic pathways and reaction mechanisms without significantly altering the biological activity or physical properties of the molecule under investigation. scispace.comclearsynth.com
Significance of Pilocarpic Acid-d3 Sodium Salt as a Stable Isotope-Labeled Standard
This compound serves as a crucial stable isotope-labeled internal standard for the quantification of pilocarpic acid in biological matrices. In pharmacokinetic and metabolic studies of pilocarpine, accurately measuring its metabolites is essential. Given that pilocarpic acid is a major degradation product, its precise quantification is vital. acs.orgdrugbank.com
By adding a known amount of this compound to a sample, researchers can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately determine the concentration of unlabeled pilocarpic acid. The deuterated standard co-elutes with the analyte of interest but is detected at a different mass, allowing for correction of any sample loss during preparation and analysis. This leads to highly reliable and reproducible data, which is fundamental for drug metabolism and pharmacokinetic research. scispace.comamazonaws.com
Overview of Research Domains Utilizing this compound
The primary application of this compound is in the field of pharmaceutical analysis and drug metabolism. Specifically, it is used in:
Pharmacokinetic Studies: To accurately quantify the formation and elimination of pilocarpic acid following the administration of pilocarpine.
Stability Studies: In the development of pharmaceutical formulations of pilocarpine, this standard helps in accurately assessing the degradation of the active ingredient into pilocarpic acid under various conditions. amazonaws.com
Bioequivalence Studies: To compare the metabolic profiles of different formulations of pilocarpine.
Toxicology Studies: In toxicological assessments, it aids in the precise measurement of metabolite levels. lgcstandards.com
Ocular Drug Delivery Research: It is used in the development of novel drug delivery systems for pilocarpine, helping to understand the metabolic fate of the drug in ocular tissues. pharmaffiliates.comnih.gov
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₅D₃N₂NaO₃ chemsrc.com |
| Molecular Weight | 251.27 g/mol chemsrc.com |
| CAS Number | 1346602-32-1 chemsrc.com |
| Appearance | White to Off-White Solid |
| Storage Temperature | 2-8°C, Refrigerator pharmaffiliates.com |
Data sourced from publicly available chemical supplier information.
Properties
CAS No. |
1346602-32-1 |
|---|---|
Molecular Formula |
C₁₁H₁₄D₃N₂NaO₃ |
Molecular Weight |
251.27 |
Synonyms |
[S-(R*,S*)]-α-Ethyl-β-(hydroxymethyl)-1-(methyl-d3)-1H-Imidazole-5-butanoic Acid Monosodium Salt; Sodium Pilocarpate-d3; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Incorporation Strategies
Stereoselective Synthesis of Pilocarpic Acid and its Deuterated Analogues
The synthesis of pilocarpic acid, the hydrolyzed form of the alkaloid pilocarpine (B147212), requires precise control of stereochemistry. Several stereoselective synthetic routes have been developed for pilocarpine, which can be adapted for its deuterated analogues. The key challenge lies in establishing the correct configuration at the two chiral centers of the γ-lactone ring.
One established strategy begins with L-histidine, which contains the imidazole (B134444) core of the target molecule. researchgate.net This multi-step process involves the conversion of L-histidine into an intermediate like methyl (R)-2-bromo-3-(l-methyl-5-imidazolyl)propionate, where the configuration has been inverted. researchgate.net Another approach utilizes furan-2-carboxylic acid as a starting material, proceeding through intermediates like dehydro-homopilopic acid. researchgate.net This route can be highly efficient, employing rhodium-catalyzed hydrogenation to achieve high enantioselectivity (>99% ee) for key intermediates. unigoa.ac.in
To produce the deuterated analogue, Pilocarpic Acid-d3, a deuterated reagent is introduced at the appropriate synthetic step. Specifically for a -d3 label, this typically involves the N-methylation of the imidazole ring using a deuterated methyl source. The final step to obtain the sodium salt involves the controlled hydrolysis of the lactone ring of the corresponding deuterated pilocarpine, often using a strong base at low temperatures (around 0°C) to yield the sodium salt of pilocarpic acid with high purity. google.com
Deuterium (B1214612) Labeling Techniques at Specific Sites (e.g., -d3)
Achieving site-specific deuteration is paramount for creating useful isotopically labeled standards. For Pilocarpic Acid-d3 Sodium Salt, the "-d3" designation typically refers to the replacement of the three hydrogen atoms on the N-methyl group of the imidazole ring with deuterium atoms (N-CD₃).
The most direct method for this specific labeling is the use of a deuterated methylating agent during synthesis. Reagents such as deuterated iodomethane (B122720) (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) can be used to introduce the N-CD₃ group onto the imidazole nitrogen of a suitable precursor. This approach ensures that the deuterium is incorporated exclusively at the desired position with high efficiency.
Broader strategies for deuterium labeling, such as hydrogen-isotope exchange (HIE) reactions, have also been developed for various organic molecules. nih.gov These methods often employ transition metal catalysts, like palladium or rhodium, in the presence of a deuterium source such as deuterium oxide (D₂O). nih.govsnnu.edu.cn For instance, palladium-catalyzed H-D exchange can regioselectively label benzylic sites, while other systems can target positions adjacent to carbonyl groups. nih.gov While powerful, for a simple N-methyl group, direct methylation with an isotopically labeled reagent is often more straightforward and provides higher specificity than HIE methods. nih.gov
Purification and Isolation of Deuterated this compound
Following synthesis and deuteration, the crude product contains a mixture of the desired compound, unreacted starting materials, non-deuterated or partially deuterated species, and diastereomers like isopilocarpic acid. nih.govnih.gov High-performance liquid chromatography (HPLC) is the predominant technique for the purification and isolation of pilocarpic acid and its analogues. nih.gov
Reverse-phase HPLC (RP-HPLC) is particularly effective. A method for separating pilocarpine, isopilocarpine, and pilocarpic acid uses a phenyl-bonded column with detection by UV spectrophotometry. nih.gov Other successful separations employ C18 stationary phases. The mobile phase is typically an aqueous buffer mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724), with the pH adjusted to ensure optimal separation. nih.govresearchgate.net By carefully controlling chromatographic conditions such as mobile phase composition, flow rate, and temperature, this compound can be effectively isolated from impurities, yielding a product with high chemical purity. researchgate.net
Table 1: Chromatographic Methods for Pilocarpine and Related Compounds This table is interactive. You can sort and filter the data.
| Technique | Stationary Phase (Column) | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| RP-HPLC | Phenyl Bonded | Not specified in abstract | Separation of pilocarpine, isopilocarpine, and pilocarpic acid | nih.gov |
| RP-HPLC | Spherisorb-CN | Aqueous triethylamine (B128534) (0.1%, v/v), pH 2.5 | Determination of pilocarpine, isopilocarpine, and pilocarpic/isopilocarpic acids | researchgate.net |
| RP-HPLC | C18-silica | Triethylamine-containing buffer | Rapid quantitative analysis of pilocarpine and its degradation products |
Isotopic Enrichment and Purity Assessment via Spectroscopic and Chromatographic Methods
Once purified, the final product must be rigorously assessed for both chemical purity and isotopic enrichment. A combination of chromatographic and spectroscopic methods is employed for this comprehensive analysis.
Chromatographic Purity: HPLC, as used in purification, is also the primary method for assessing chemical purity. By comparing the peak area of the target compound to the areas of any impurity peaks in the chromatogram, the percentage purity can be accurately determined. nih.gov
Isotopic Enrichment and Purity: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying the success of the isotopic labeling.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. rsc.orgnih.gov It can distinguish between molecules with very small mass differences, such as the desired d3-labeled compound and its d0, d1, and d2 isotopologues. nih.gov By analyzing the relative intensities of these mass peaks in the spectrum, the isotopic enrichment can be calculated with high accuracy. rsc.orgresearchgate.net This confirms that the final product contains the correct number of deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation and verifies the specific location of the deuterium labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons should be absent or significantly diminished, confirming successful H-D exchange at that site. studymind.co.uk
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A signal will appear in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl position, providing unambiguous proof of the label's location. magritek.com
¹³C NMR: The carbon atom attached to deuterium (the N-CD₃ carbon) will show a characteristic splitting pattern and an isotopic shift in the ¹³C NMR spectrum compared to the unlabeled compound. cdnsciencepub.com
Together, these methods provide a complete profile of the synthesized this compound, confirming its chemical purity, structural integrity, and the precise level of isotopic enrichment.
Table 2: Analytical Techniques for Isotopic Purity Assessment This table is interactive. You can sort and filter the data.
| Analytical Method | Purpose | Key Information Provided | Reference |
|---|---|---|---|
| HPLC-UV | Chemical Purity Analysis | Quantifies pilocarpic acid and separates it from impurities like isopilocarpine. | nih.govnih.gov |
| LC-HRMS | Isotopic Enrichment & Purity | Measures the relative abundance of d0, d1, d2, and d3 isotopologues to calculate percent isotopic enrichment. | rsc.orgnih.gov |
| ¹H NMR | Structural Confirmation | Verifies the absence of the N-CH₃ proton signal. | studymind.co.uk |
| ²H NMR | Label Position Confirmation | Directly detects the deuterium signal at the N-CD₃ position. | magritek.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pilocarpic Acid |
| Pilocarpine |
| Isopilocarpic Acid |
| Isopilocarpine |
| L-histidine |
| Methyl (R)-2-bromo-3-(l-methyl-5-imidazolyl)propionate |
| Furan-2-carboxylic acid |
| Dehydro-homopilopic acid |
| Iodomethane (CD₃I) |
| Dimethyl sulfate ((CD₃)₂SO₄) |
Sophisticated Analytical Methodologies and Bioanalytical Applications
Development and Validation of Mass Spectrometry-Based Quantitative Assays
Mass spectrometry (MS) has become the cornerstone for the quantitative bioanalysis of pilocarpine (B147212) and its related compounds. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for achieving the low detection limits and high selectivity required for analyzing biological matrices like plasma and urine. nih.govbasinc.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultra-Trace Analysis
LC-MS/MS is the premier technique for the determination of pilocarpine and its metabolites at trace and ultra-trace levels. nih.govbasinc.com Methods have been developed that can reach a lower limit of quantification (LLOQ) as low as 5.00 pg/mL in human plasma. basinc.com These assays typically employ sample cleanup procedures like liquid-liquid extraction or solid-phase extraction to remove interfering components from the biological matrix. basinc.comjlu.edu.cn Chromatographic separation is often achieved using C18 or other reversed-phase columns with an isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. basinc.com The mass spectrometer is usually operated in a positive ion electrospray mode, with detection performed via multiple reaction monitoring (MRM) for maximum selectivity and sensitivity. basinc.comjlu.edu.cn For instance, a study on pilocarpine metabolites in human urine utilized high-performance liquid chromatography coupled with a triple quadrupole tandem mass spectrometer in MRM and product ion scan modes to identify pilocarpic acid among other metabolites. jlu.edu.cnresearchgate.net
Role of Deuterated Internal Standards in Addressing Matrix Effects and Ionization Variability
Pilocarpic Acid-d3 Sodium Salt is an exemplary stable isotope-labeled (SIL) internal standard. The fundamental role of an internal standard is to correct for variations that can occur during sample preparation and analysis. wuxiapptec.com SIL internal standards are considered the gold standard in quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte being measured. wuxiapptec.com
This means that a deuterated standard like Pilocarpic Acid-d3 will co-elute with the non-labeled pilocarpic acid and experience the same extraction recovery, as well as the same degree of ion suppression or enhancement caused by co-eluting components from the biological matrix. nih.govwuxiapptec.com This normalization is critical because matrix effects can significantly impact the accuracy and precision of quantitative results. nih.gov By adding a known amount of the deuterated internal standard to every sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if the absolute signal intensity fluctuates, thereby ensuring the reliability of the measurement. wuxiapptec.com
Evaluation of Accuracy, Precision, and Sensitivity in Complex Biological Matrices
The validation of any bioanalytical method is critical to ensure its reliability. royalsocietypublishing.org For LC-MS/MS assays involving pilocarpine, validation includes assessing accuracy, precision, sensitivity, specificity, and stability. basinc.comroyalsocietypublishing.org One study demonstrated a method for pilocarpine in human plasma with a calibration curve ranging from 0.500 ng/mL to 500 ng/mL. basinc.com The between-run precision (expressed as coefficient of variation, %CV) ranged from 6.23% to 10.11%, and the accuracy (expressed as percent bias) was between 1.80% and 5.88%. basinc.com In specificity tests across six different lots of human plasma, the %CV was 9.21% with an accuracy of 102.00%, demonstrating minimal impact from matrix variability. basinc.com The sensitivity of these methods is defined by the LLOQ, with one highly sensitive method achieving an LLOQ of 5.00 pg/mL for pilocarpine in plasma. basinc.com
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Pilocarpine in Human Plasma
| Parameter | Result |
| Calibration Range | 0.500 ng/mL - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
| Between-Run Precision (%CV) | 6.23% - 10.11% |
| Between-Run Accuracy (% Bias) | 1.80% - 5.88% |
| Specificity (%CV in 6 plasma lots) | 9.21% |
| Specificity (Accuracy in 6 plasma lots) | 102.00% |
| Autosampler Stability (Extracted Samples) | Stable for at least 43.5 hours |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Frozen Storage Stability (-20 °C) | Stable for at least 39 days |
| Data sourced from a study on the quantitative analysis of pilocarpine in human plasma using LC-MS/MS. basinc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Pilocarpine Metabolites
Before the widespread adoption of LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the analysis of pilocarpine and its metabolites. GC-MS is a powerful technique, but it generally requires analytes to be volatile and thermally stable. For polar compounds like pilocarpic acid, a chemical derivatization step is often necessary to increase their volatility. While specific GC-MS applications for this compound were not detailed in the search results, predicted GC-MS spectra for non-derivatized pilocarpine are available in databases, suggesting its potential for GC-MS analysis under certain conditions. hmdb.ca In general, LC-MS/MS has largely superseded GC-MS for this type of bioanalysis due to its ability to handle polar and thermally labile molecules without derivatization. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Separation and Characterization
High-Performance Liquid Chromatography (HPLC), often with UV detection, is a robust and widely used technique for the separation and quantification of pilocarpine from its related impurities and degradation products, including pilocarpic acid and isopilocarpine. scite.airesearchgate.net Various HPLC methods have been developed using different stationary phases, such as C18, phenyl, and cyano columns, to achieve optimal separation. researchgate.netoup.comnih.gov
For example, one method successfully separated pilocarpine, isopilocarpine, and pilocarpic acid using a phenyl-bonded silica (B1680970) column with a mobile phase of acetonitrile (B52724) and an aqueous buffer at pH 2.5. researchgate.net Another validated method for pilocarpine in tablets used a modified-silica cyanopropyl column with an isocratic mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (60:40, v/v) at pH 5.3, achieving good separation from its degradation products. researchgate.net These HPLC methods are crucial for quality control in pharmaceutical formulations and for stability studies, ensuring the purity and potency of pilocarpine products. researchgate.netoup.com The resolution between pilocarpine and its epimer, isopilocarpine, as well as its hydrolytic product, pilocarpic acid, is a key performance indicator of these methods. researchgate.netnih.gov
Method Development for Isomeric Separation (e.g., Pilocarpic Acid vs. Isopilocarpic Acid)
The separation of pilocarpic acid from its epimer, isopilocarpic acid, is a critical analytical challenge due to their structural similarity. Both are degradation products of the pharmaceutical compound pilocarpine. ingentaconnect.com Various sophisticated chromatographic and electrophoretic techniques have been developed to achieve this separation.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose. ingentaconnect.com Methods often utilize reversed-phase chromatography. nih.gov For instance, monolithic C18 columns have demonstrated superior performance compared to conventional C18 columns, offering better resolution and significantly shorter run times. ingentaconnect.com One study achieved a total run time of 3.5 minutes using a monolithic column, compared to 13.5 minutes on a conventional column, while still obtaining comparable resolution and improved peak symmetry. ingentaconnect.com The mobile phase composition is a critical parameter, with combinations of buffers like ammonium (B1175870) acetate (B1210297) and organic modifiers such as acetonitrile being used for compatibility with mass spectrometry detection. mdpi.com
Capillary Electrophoresis (CE), particularly in the form of Micellar Electrokinetic Chromatography (MEKC), has also proven effective. diva-portal.org MEKC is capable of separating both charged and neutral species, making it suitable for these compounds. diva-portal.org By optimizing parameters such as pH, temperature, voltage, and the concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), baseline separation of pilocarpic acid, isopilocarpic acid, pilocarpine, and isopilocarpine can be achieved. diva-portal.org In one MEKC method, the elution order was found to be isopilocarpic acid, followed by pilocarpic acid, isopilocarpine, and pilocarpine. diva-portal.org
The table below summarizes and compares different analytical methods developed for the separation of pilocarpic acid and its isomer.
| Technique | Stationary/Mobile Phase or Buffer | Key Findings | Reference |
| HPLC | Monolithic Performance RP-18e column; mobile phase not specified. | Superior resolution and significantly faster run time (3.5 min) compared to conventional C18 columns (13.5 min). | ingentaconnect.com |
| LC-MS/MS | Inertsil octadecyl column; ammonium acetate buffer with acetonitrile. | Enabled separation and quantification of pilocarpine, isopilocarpine, and their respective acids in plasma. | mdpi.com |
| MEKC (CE) | Borate buffer (pH 10.5) with 170 mM SDS. | Achieved optimum separation of pilocarpine and its degradation products, including pilocarpic and isopilocarpic acids. | diva-portal.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the definitive structural elucidation of organic molecules, including this compound. mdpi.comneofroxx.com It provides detailed information about the chemical environment of atomic nuclei, allowing for confirmation of the molecular structure and verification of isotopic labeling. neofroxx.com
For structural confirmation, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum provide a fingerprint of the molecule's proton framework. mdpi.com Similarly, ¹³C NMR reveals the number and type of carbon atoms present. These spectra would be used to confirm the core structure of pilocarpic acid, including the ethyl group, the butanoic acid backbone, and the substituted imidazole (B134444) ring. core.ac.uk
The key application of NMR in the context of this compound is the confirmation of the deuterium (B1214612) incorporation and the determination of isotopic purity. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, typically on the methyl group attached to the imidazole ring. pharmaffiliates.com This is verified in the ¹H NMR spectrum by the absence of the signal corresponding to the N-methyl protons. In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms will exhibit a characteristic triplet multiplicity (due to coupling with the deuterium nucleus, which has a spin I=1) and will be shifted slightly upfield compared to its non-deuterated counterpart.
The use of deuterated solvents is standard practice in NMR to avoid overwhelming signals from the solvent protons, which could obscure the analyte signals. neofroxx.comscharlab.com The choice of solvent depends on the solubility of the analyte.
The table below lists common deuterated solvents used in NMR spectroscopy.
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Usefulness | Reference |
| Deuterium Oxide (D₂O) | ~4.80 | - | Suitable for water-soluble compounds like sodium salts. | washington.edu |
| Methanol-d4 (CD₃OD) | 3.31 (quintet), 4.87 (singlet) | 49.15 (septet) | A polar protic solvent for various organic compounds. | washington.edu |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | 2.50 (quintet) | 39.51 (septet) | A highly polar aprotic solvent with a wide liquid range. | washington.edu |
| Chloroform-d (CDCl₃) | 7.24 (singlet) | 77.23 (triplet) | A common, less polar solvent for a wide range of organic molecules. | washington.edu |
In Vitro Biochemical and Biotransformation Research Applications
Elucidation of Enzymatic Pathways in Pilocarpine (B147212) Metabolism Utilizing Labeled Substrates
The biotransformation of pilocarpine to pilocarpic acid is a key metabolic step, primarily mediated by esterase enzymes present in various tissues. fda.govresearchgate.net The use of isotopically labeled substrates, such as tritium-labeled pilocarpine or deuterium-labeled pilocarpic acid, is instrumental in elucidating the specific enzymatic pathways involved. researchgate.neteuropa.eu
By incubating labeled pilocarpine with tissue homogenates or isolated enzymes, researchers can track the formation of labeled pilocarpic acid. This technique allows for the precise measurement of enzyme kinetics and the identification of specific enzymes responsible for the hydrolysis of pilocarpine's lactone ring. For instance, studies have shown that cation-dependent esterases in serum and various organs are responsible for this conversion. fda.gov Furthermore, research has identified CYP2A6 as another enzyme involved in pilocarpine metabolism, leading to the formation of 3-hydroxypilocarpine. fda.gov The use of labeled compounds helps to differentiate and quantify the products of these parallel metabolic pathways.
Microsomal and Cytosolic Incubation Studies for Metabolite Identification
Microsomal and cytosolic fractions of cells, particularly from the liver, are rich in drug-metabolizing enzymes and are routinely used in in vitro drug metabolism studies. scispace.complos.org Incubating these fractions with a parent drug allows for the identification of its metabolites. nih.govadmescope.com
In the context of pilocarpine, incubation with human liver microsomes has been used to study its metabolism. fda.gov While pilocarpic acid is the main metabolite formed by hydrolysis, other metabolites can be formed through oxidative pathways mediated by cytochrome P450 (CYP) enzymes located in the microsomes. fda.gov The use of a labeled standard like Pilocarpic Acid-d3 Sodium Salt would aid in the definitive identification and quantification of pilocarpic acid among other potential metabolites in complex biological matrices, using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Table 1: Common In Vitro Systems for Metabolite Identification
| In Vitro System | Description | Key Enzymes Present |
| Liver Microsomes | Vesicles of the endoplasmic reticulum, primarily used for studying Phase I metabolism. scispace.com | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs). scispace.com |
| Cytosol | The soluble portion of the cytoplasm, containing various enzymes for Phase II conjugation reactions. plos.org | Sulfotransferases (SULTs), Glutathione S-transferases (GSTs), N-acetyltransferases (NATs). |
| S9 Fraction | A mixture of microsomes and cytosol, providing a broader range of metabolic enzymes for both Phase I and Phase II reactions. scispace.com | A combination of microsomal and cytosolic enzymes. scispace.com |
| Hepatocytes | Intact liver cells that contain a full complement of metabolic enzymes and cofactors, offering a more comprehensive metabolic profile. admescope.com | Full range of Phase I and Phase II enzymes in their natural cellular environment. |
This table provides a general overview of common in vitro systems used in drug metabolism studies.
Investigation of Isotope Effects in Biotransformation Reactions
The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). epa.gov In drug metabolism, a significant KIE can occur if the bond to the isotope is broken in the rate-determining step of an enzymatic reaction.
Comparative Metabolism Studies Across Research Species (e.g., Rabbit Eye Homogenates)
Understanding the differences in drug metabolism between humans and the animal species used in preclinical studies is critical for predicting a drug's behavior in humans. researchgate.net Significant interspecies variations in enzyme activity can lead to different metabolic profiles.
In vitro studies using tissue homogenates from different species are a common approach to assess these differences. For pilocarpine, extensive research has been conducted using rabbit eye homogenates. arvojournals.orgresearchgate.netnih.gov These studies have revealed significant differences in pilocarpine metabolism between albino and pigmented rabbits, with pigmented rabbits showing much more extensive corneal metabolism of pilocarpine to pilocarpic acid. arvojournals.orgresearchgate.net The use of labeled pilocarpine (such as tritiated or ¹⁴C-labeled pilocarpine) in these studies was crucial for quantifying the levels of both the parent drug and its metabolite, pilocarpic acid, in various ocular tissues like the cornea, aqueous humor, and iris-ciliary body. researchgate.netnih.gov this compound would serve as an ideal internal standard in modern LC-MS-based methods for such comparative studies, ensuring accurate quantification across different species and tissues.
Preclinical Pharmacokinetic and Pharmacodynamic Research Non Human Models
Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Deuterium-labeled compounds like Pilocarpic Acid-d3 Sodium Salt are instrumental in preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. datahorizzonresearch.com These studies are fundamental in drug discovery, helping to characterize the fate of a drug candidate in an organism. mdpi.comnih.gov The use of a labeled compound allows researchers to differentiate the administered drug from its endogenously produced counterparts and to trace its journey through the body. simsonpharma.com
In typical preclinical ADME studies involving a compound like pilocarpine (B147212), animal models such as rats or rabbits are utilized. admescope.comhres.ca After administration, biological samples including blood, plasma, urine, and feces are collected over a period of time. admescope.com The analysis of these samples helps to determine key pharmacokinetic parameters. While specific ADME data for this compound is not available, the table below illustrates the type of pharmacokinetic data obtained from studies with its parent compound, pilocarpine.
Table 1: Illustrative Pharmacokinetic Parameters of Pilocarpine in Animal Models This table presents hypothetical data based on typical findings for a small molecule like pilocarpine in preclinical studies to illustrate the application.
| Parameter | Value (species-dependent) | Description |
|---|---|---|
| Tmax (Time to Peak Concentration) | 0.5 - 1 hour | The time at which the maximum concentration of the drug is observed in plasma. |
| Cmax (Peak Plasma Concentration) | Varies with dose | The maximum concentration of the drug achieved in the plasma. |
| AUC (Area Under the Curve) | Varies with dose | Represents the total drug exposure over time. |
| Half-life (t½) | 1 - 2 hours | The time it takes for the concentration of the drug in the body to be reduced by half. |
| Bioavailability | Moderate to high | The fraction of the administered dose that reaches the systemic circulation. |
Bioanalytical Method Validation for Preclinical Sample Analysis (e.g., Rabbit Ocular Tissues)
The quantification of drug concentrations in biological matrices, such as rabbit ocular tissues, requires the development and validation of a robust bioanalytical method. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose due to its high sensitivity and selectivity. nih.gov In the context of analyzing pilocarpic acid, a deuterated internal standard like this compound would be ideal. The internal standard helps to correct for variations during sample preparation and analysis, ensuring the accuracy and precision of the results.
A comprehensive method validation would include the assessment of several key parameters as outlined by regulatory agencies. researchgate.netnih.gov
Table 2: Key Parameters for Bioanalytical Method Validation This table outlines the standard validation parameters for a bioanalytical method intended for preclinical sample analysis.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.99 | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | To show how close the measured values are to the true value. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | To demonstrate the reproducibility of the method under the same operating conditions over a short period (intra-day) and on different days (inter-day). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample. |
| Stability | Analyte concentration within ±15% of the initial concentration | To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | To define the lower end of the analytical range. |
Studies on other ophthalmic drugs in rabbit ocular tissues have demonstrated successful validation of LC-MS/MS methods with LLOQs in the low ng/mL range, and intra- and inter-day precision and accuracy within acceptable limits. researchgate.netnih.gov
Tissue Distribution Profiling Using Labeled this compound
Understanding the distribution of a drug and its metabolites into various tissues is a critical component of preclinical research. Using a labeled compound such as this compound allows for precise measurement of its concentration in different tissues, providing insights into potential sites of action and accumulation. mdpi.com
Following administration of a drug, tissue samples from various organs are collected at different time points. mdpi.com For an ophthalmic drug like pilocarpine, particular attention is given to ocular tissues. Studies with radiolabeled pilocarpine in rabbits have shown that the drug distributes to the cornea, aqueous humor, and iris-ciliary body. fda.govnih.gov The cornea is a major site of metabolism where esterases convert pilocarpine to pilocarpic acid. fda.govarvojournals.org
Table 3: Illustrative Tissue Distribution of Pilocarpine Metabolites in Rabbit Ocular Tissues This table is based on findings for pilocarpine and illustrates the expected distribution profile that would be investigated using a labeled compound. fda.govnih.gov
| Ocular Tissue | Relative Concentration of Pilocarpic Acid | Significance |
|---|---|---|
| Cornea | High | A primary site of metabolism of pilocarpine to pilocarpic acid due to the presence of esterases. fda.govarvojournals.org |
| Aqueous Humor | Moderate | The metabolite is present in the fluid that fills the anterior chamber of the eye. fda.gov |
| Iris-Ciliary Body | Moderate | The metabolite is found in this tissue, which is involved in aqueous humor production and accommodation. fda.gov |
| Lens | Low | Lower levels of distribution compared to the anterior segment tissues. nih.gov |
| Vitreous Humor | Low | Lower levels of distribution in the posterior segment of the eye. nih.gov |
The use of a deuterated compound like this compound in such studies would enable quantitative analysis via LC-MS/MS, offering high specificity without the need for radioactivity.
Metabolite Profiling and Identification in Preclinical Excretion Studies
Metabolite profiling is the process of identifying and quantifying the metabolic products of a drug. This is crucial for understanding the drug's elimination pathways and for identifying any potentially active or toxic metabolites. jlu.edu.cn this compound, being a stable isotope-labeled version of a major metabolite, is an invaluable tool for these studies. It can be used as a reference standard to confirm the identity of pilocarpic acid in biological samples.
Pilocarpine is known to be metabolized into several compounds. The primary routes of metabolism are hydrolysis by esterases to form pilocarpic acid and oxidation by cytochrome P450 enzymes (specifically CYP2A6) to form 3-hydroxypilocarpine. nih.govnovartis.com These metabolites are then excreted, primarily in the urine. hres.cajlu.edu.cn
Preclinical excretion studies typically involve collecting urine and feces from animal models over an extended period after drug administration and analyzing the samples to identify the parent drug and its metabolites. mdpi.com
Table 4: Major Metabolites of Pilocarpine Identified in Preclinical and Clinical Studies This table lists the key metabolites of pilocarpine that would be the focus of profiling studies. jlu.edu.cnnih.govnovartis.com
| Metabolite | Metabolic Pathway | Enzyme(s) Involved | Significance |
|---|---|---|---|
| Pilocarpic Acid | Hydrolysis | Serum Esterases | A major, pharmacologically less active, metabolite. novartis.com |
| 3-Hydroxypilocarpine | Oxidation | Cytochrome P450 (CYP2A6) | A significant metabolite in humans. nih.gov |
| Isopilocarpine | Epimerization | - | An isomer of pilocarpine, also found as a metabolite. fda.gov |
| Pilocarpine Glucuronide | Glucuronidation | UGTs (UDP-glucuronosyltransferases) | A conjugated metabolite for excretion. jlu.edu.cn |
Mechanistic Investigations and Probe Applications
Use as a Chemical Probe in Investigating Pilocarpine (B147212) Prodrug Strategies
Pilocarpic Acid-d3 Sodium Salt is instrumental in the development and evaluation of pilocarpine prodrugs, which are designed to enhance the ocular bioavailability of the parent drug. pharmaffiliates.comnih.govgoogle.com The core challenge with pilocarpine is its rapid hydrolysis to the less active pilocarpic acid. jst.go.jpnih.gov Prodrug strategies often involve creating diesters of pilocarpic acid. nih.govgoogle.com These diesters are more lipophilic, facilitating better corneal permeation. nih.govnih.gov
Once inside the eye, these prodrugs are designed to undergo a two-step bioactivation process. First, enzymes hydrolyze one of the ester groups, releasing a pilocarpic acid monoester. This intermediate then undergoes spontaneous lactonization to form pilocarpine. nih.gov this compound can be used as a standard in analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the formation of pilocarpic acid from these prodrugs in vitro and in vivo. researchgate.netnih.gov This allows researchers to assess the efficiency and kinetics of the prodrug conversion, ensuring that the desired therapeutic agent is released at an appropriate rate. nih.gov
The stability of these prodrugs in aqueous solutions is a significant advantage, with some diesters showing estimated shelf lives of over five years at room temperature. nih.gov The use of a deuterated standard like this compound helps in precisely monitoring the stability and conversion of these prodrugs under various conditions.
Tracer Applications for Mapping Biochemical Degradation and Metabolic Pathways
The deuterium (B1214612) labeling of this compound makes it an excellent tracer for elucidating the biochemical degradation and metabolic pathways of pilocarpine. nih.gov When introduced into a biological system, the deuterium atoms act as a stable isotopic label, allowing researchers to distinguish the administered compound and its metabolites from endogenous molecules. nih.gov This is particularly valuable in studies using mass spectrometry, where the mass shift due to deuterium incorporation provides a clear signal for detection and quantification. researchgate.netnih.gov
Pilocarpine is known to be metabolized into several key compounds, including pilocarpic acid, isopilocarpine, and 3-hydroxypilocarpine. fda.govdrugbank.comnih.gov Pilocarpic acid is formed through hydrolysis, a major degradation pathway. jst.go.jpnih.gov Using this compound as a tracer or an internal standard in LC-MS/MS methods enables the precise measurement of these metabolites in biological matrices like plasma and urine. researchgate.netnih.govresearchgate.net This high sensitivity and selectivity allow for the determination of low concentrations of the compounds, which is crucial for understanding the metabolic fate and elimination of pilocarpine after administration. nih.gov
Such studies have revealed that the cornea is a primary site for the metabolism of pilocarpine to pilocarpic acid due to the presence of esterases. fda.gov Furthermore, detailed metabolic profiling in human urine has identified pilocarpic acid, an oxidative metabolite, and a glucuronide of pilocarpine as major metabolites. researchgate.netjlu.edu.cn
Studies on Stereochemical Aspects of Pilocarpine-Related Compound Metabolism
The stereochemistry of pilocarpine and its related compounds is critical to their pharmacological activity. Pilocarpine can undergo epimerization to form isopilocarpine, which is pharmacologically less active. escholarship.orggre.ac.uk This conversion, along with hydrolysis to pilocarpic acid, represents a significant pathway of inactivation. escholarship.org this compound, in conjunction with its non-deuterated counterpart and other related stereoisomers, is essential for studying these stereochemical transformations.
Research has shown that the epimerization of pilocarpine to isopilocarpine is a reversible process, particularly in aqueous solutions. jst.go.jpcdnsciencepub.com The mechanism is thought to involve the formation of a carbanion. escholarship.org In contrast, isopilocarpine does not readily epimerize back to pilocarpine. cdnsciencepub.com The rate of cyclization of isopilocarpic acid to its lactone form, isopilocarpine, is significantly faster than that of pilocarpic acid to pilocarpine. research-solution.com
Deuterium-labeled standards, such as this compound and its diastereomer, Isothis compound, are invaluable for accurately quantifying the individual stereoisomers in metabolic studies. pharmaffiliates.com These labeled compounds allow for the development of robust analytical methods to track the stereoselective metabolism and degradation of pilocarpine, providing a clearer understanding of the factors that influence the formation of the less active isopilocarpine. For instance, studies have shown that the metabolism of pilocarpine to 3-hydroxypilocarpine is highly stereoselective, with only the 3-(R)-hydroxypilocarpine diastereomer being observed. fda.gov
Interrogation of Drug-Drug Interactions at the Metabolic Level in Preclinical Contexts
Understanding the potential for drug-drug interactions (DDIs) is a crucial aspect of preclinical drug development. qps.com this compound can be utilized as an analytical tool in studies designed to investigate how co-administered drugs might affect the metabolism of pilocarpine. qps.comnih.gov
Pilocarpine is metabolized by several enzymes, including esterases that hydrolyze it to pilocarpic acid and cytochrome P450 enzymes, specifically CYP2A6, which hydroxylates it to 3-hydroxypilocarpine. fda.govnih.govfda.gov Preclinical DDI studies assess whether other drugs might inhibit or induce these metabolic pathways, potentially altering pilocarpine's efficacy and safety profile. qps.comnih.gov
In these preclinical studies, which often use in vitro systems like human liver microsomes or in vivo animal models, this compound serves as a critical internal standard for the accurate quantification of pilocarpic acid formation. nih.govymaws.com By comparing the metabolic profile of pilocarpine in the presence and absence of a co-administered drug, researchers can identify potential interactions. For example, if a co-administered drug inhibits the esterases responsible for pilocarpine hydrolysis, a decrease in the formation of pilocarpic acid would be observed. Conversely, induction of these enzymes would lead to increased levels of pilocarpic acid. While pilocarpine itself has shown a low potential for clinically significant DDIs due to low systemic exposure after topical administration, the methodologies employing labeled standards like this compound are fundamental to establishing this safety profile. fda.govhiv-druginteractions.orghiv-druginteractions.org
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies (e.g., Metabolomics) for Comprehensive Profiling
The future of understanding the complete metabolic journey of pilocarpine (B147212), the parent drug of pilocarpic acid, lies in the integration of stable isotope labeling with advanced omics technologies, particularly metabolomics. frontiersin.orgsimsonpharma.com Stable isotope-labeled compounds are invaluable for tracing the transformation of a molecule within a complex biological system. creative-proteomics.com By introducing Pilocarpic Acid-d3 Sodium Salt into in vitro or in vivo models, researchers can employ high-resolution mass spectrometry to track the deuterium (B1214612) label as it is incorporated into downstream metabolites. nih.gov
This approach offers several advantages for comprehensive metabolic profiling:
Pathway Elucidation: It allows for the unambiguous identification and mapping of metabolic pathways, distinguishing true metabolites from background noise or experimental artifacts. nih.govproquest.com
Enhanced Compound Annotation: The presence of the deuterium label helps in the structural elucidation of previously unknown or uncharacterized metabolites by providing clues to their elemental composition. frontiersin.orgnih.gov
Flux Analysis: It can be used to investigate the kinetics of metabolic conversion, providing insights into the rate at which pilocarpine is processed through various enzymatic pathways.
Future research will likely see this compound used in sophisticated metabolomics workflows to create a complete profile of pilocarpine's biotransformation. This knowledge is critical for understanding the drug's mechanism of action and identifying potential sources of inter-individual variability in patient response.
Advancements in Micro-Dosing and Accelerator Mass Spectrometry (AMS) for Labeled Compounds
Micro-dosing studies, often referred to as Phase 0 trials, represent a paradigm shift in early-stage clinical drug development. nih.gov These studies involve administering a sub-pharmacological dose of a drug to human volunteers to gather preliminary pharmacokinetic data with minimal risk. youtube.com The key to these studies is the use of ultra-sensitive analytical techniques capable of detecting the minuscule concentrations of the drug and its metabolites. gxpnews.net
Accelerator Mass Spectrometry (AMS) is one such technology, renowned for its exceptional sensitivity in quantifying rare isotopes, particularly carbon-14 (B1195169) (¹⁴C). nih.govnih.gov This has made it an indispensable tool for micro-dosing studies using ¹⁴C-labeled compounds. nih.gov Looking forward, advancements in mass spectrometry are paving the way for the use of stable-isotope labeled compounds like this compound in similar study designs.
The primary advantages of this future approach include:
Non-Radioactive Tracing: It provides a non-radioactive method for tracing a drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans at a very early stage. youtube.com
Reduced Development Costs: By providing early human data, it can help eliminate unviable drug candidates sooner, reducing the time and cost of drug development. youtube.com
Metabolic Profiling: Coupling liquid chromatography with highly sensitive mass spectrometry allows for the detection and quantification of not just the parent compound but also its deuterated metabolites, even at micro-dose levels. nih.gov
As analytical instrumentation continues to evolve, the use of deuterated compounds like this compound in micro-dosing studies is poised to become a valuable strategy for accelerating the journey from drug discovery to clinical application. nih.govgxpnews.net
Computational Modeling and In Silico Predictions for Deuterated Analogues
The strategic placement of deuterium atoms in a molecule can significantly alter its metabolic fate. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve breaking this bond. researchgate.netresearchgate.net Computational, or in silico, modeling has become an essential tool for predicting these effects before a compound is even synthesized. nih.govbohrium.comdeepdyve.com
For this compound, computational approaches can be used to:
Predict Metabolic Stability: Models can forecast how deuteration will affect the compound's susceptibility to metabolism by key enzymes, such as cytochrome P450s. nih.govnih.gov This can help predict whether the compound will have a longer half-life or altered clearance compared to its non-deuterated counterpart. researchgate.netresearchgate.net
Identify Potential Metabolic Switching: In silico tools can help determine if blocking one metabolic site through deuteration might redirect metabolism to other parts of the molecule, a phenomenon known as metabolic switching. researchgate.netnih.gov
Guide Drug Design: By simulating the interaction of deuterated analogues with metabolic enzymes, these models can guide the design of new chemical entities with optimized pharmacokinetic profiles. nih.gov
The integration of molecular docking, metabolic profiling, and intrinsic clearance assessments provides a powerful in vitro and in silico framework to determine the potential for pharmacokinetic enhancement. nih.gov This predictive power allows researchers to prioritize the most promising deuterated candidates for synthesis and experimental testing, making drug discovery more efficient and targeted. bohrium.com
Development of Novel Research Tools and Reference Standards Based on this compound
One of the most immediate and impactful applications of this compound is its use as an analytical reference standard. axios-research.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. scispace.comacanthusresearch.comcrimsonpublishers.com
This compound serves as an ideal internal standard for several reasons:
Chemical and Physical Similarity: It shares nearly identical chemical and physical properties with the non-labeled pilocarpic acid, meaning it behaves similarly during sample extraction, chromatography, and ionization. acanthusresearch.com
Correction for Variability: By adding a known amount of the deuterated standard to a biological sample, it can accurately correct for variations in sample preparation and matrix effects, which are common sources of error in LC-MS analysis. crimsonpublishers.com
Improved Accuracy and Precision: The use of a SIL internal standard significantly enhances the accuracy, precision, and reproducibility of quantitative methods, which is crucial for pharmacokinetic studies and clinical monitoring. musechem.comdanaher.com
Future developments will focus on the broader availability of this compound as a certified reference material for use in regulated bioanalytical laboratories. axios-research.com It will be an essential component of analytical kits and methods designed for the precise quantification of pilocarpic acid in various biological matrices like plasma and urine. musechem.comnih.gov This ensures that research and clinical data related to pilocarpine are reliable and comparable across different studies and laboratories.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄D₃N₂NaO₃ | axios-research.com |
| Molecular Weight | ~251.27 g/mol | axios-research.com |
| Primary Application | Analytical Reference Standard | axios-research.com |
| Key Feature | Stable Isotope Label (Deuterium) | simsonpharma.com |
Table 2: Future Research Applications and Enabling Technologies
| Research Avenue | Key Technology | Potential Impact |
|---|---|---|
| Comprehensive Metabolic Profiling | Stable Isotope Labeling with LC-HRMS | Complete mapping of pilocarpine biotransformation pathways. frontiersin.orgnih.gov |
| Early Human Pharmacokinetics | Micro-dosing with Advanced Mass Spectrometry | Non-radioactive assessment of human ADME, accelerating drug development. nih.govyoutube.com |
| Optimized Drug Design | In Silico Computational Modeling | Prediction of pharmacokinetic profiles and metabolic fate of deuterated analogues. nih.govnih.gov |
| Quantitative Bioanalysis | Use as a Stable Isotope-Labeled Internal Standard | Enhanced accuracy and precision in measuring pilocarpic acid in biological samples. acanthusresearch.comcrimsonpublishers.com |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Pilocarpic Acid-d3 Sodium Salt in academic research?
- Methodological Answer : Synthesis typically involves isotopic labeling (deuteration) of the parent compound, pilocarpic acid, followed by sodium salt formation. Characterization includes nuclear magnetic resonance (NMR) to confirm deuterium incorporation (≥98 atom% D) and mass spectrometry (MS) for isotopic purity verification. Solubility testing (e.g., in water or tert-butyl methyl ether) is critical for determining experimental applicability . For impurity analysis, high-performance liquid chromatography (HPLC) with reference standards (e.g., EP guidelines) is used to validate structural integrity .
Q. How can researchers confirm the identity of this compound in complex mixtures?
- Methodological Answer : Confirmatory tests involve cation/anion analysis via flame tests or precipitation reactions (e.g., sulfate or chloride ion detection). Advanced techniques like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) quantify sodium content. For deuterium localization, tandem MS or infrared (IR) spectroscopy can distinguish isotopic shifts in functional groups .
Q. What experimental protocols are recommended for preparing aqueous solutions of deuterated salts like this compound?
- Methodological Answer : Standard protocols include solubility testing in water at varying temperatures and pH levels. Hydrolysis experiments (using pH indicators or universal indicator paper) assess salt stability, while gravimetric analysis ensures precise concentration calibration. Documented procedures for soluble salt preparation (e.g., neutralization reactions) should be adapted to account for isotopic effects on reaction kinetics .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the physicochemical properties of this compound compared to its non-deuterated counterpart?
- Methodological Answer : Deuteration alters hydrogen-bonding strength, solubility, and reaction rates. Researchers should conduct comparative studies using differential scanning calorimetry (DSC) for melting point analysis and dynamic light scattering (DLS) for aggregation behavior. Kinetic isotope effects (KIEs) in acid-base reactions can be quantified via stopped-flow spectrophotometry .
Q. What strategies resolve contradictions in quantitative data when using this compound as an internal standard in mass spectrometry?
- Methodological Answer : Calibration curves must account for matrix effects and ion suppression. Use isotopically labeled internal standards with similar retention times to the analyte. Cross-validate results with orthogonal methods (e.g., NMR or X-ray crystallography) to address discrepancies in deuterium incorporation or purity .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with hydrophilic interaction liquid chromatography (HILIC) columns to enhance resolution. Adjust mobile phase pH (e.g., using phosphoric acid or sodium hydroxide) to modulate ionization. For trace impurities, tandem MS/MS with multiple reaction monitoring (MRM) improves specificity .
Q. What are the best practices for assessing the long-term stability of deuterated salts under varying storage conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) over 6–12 months monitor degradation products via HPLC. For hygroscopic salts like this compound, thermogravimetric analysis (TGA) quantifies moisture uptake. Real-time stability in inert atmospheres (argon/vacuum-sealed vials) preserves isotopic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
